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Compound of Interest

Compound Name: 1,2-Difluoro-4-iodobenzene

Cat. No.: B1299772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of
difluoroiodobenzene, with the chemical formula CsHsFzIl. These compounds are of significant
interest in medicinal chemistry, materials science, and organic synthesis due to the unique
properties conferred by the presence of both fluorine and iodine substituents on the benzene
ring. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug
candidates, while the iodo group serves as a versatile handle for various cross-coupling
reactions, enabling the construction of complex molecular architectures.

IUPAC Nomenclature and Isomer Identification

The chemical formula CeHsF2l corresponds to six constitutional isomers, distinguished by the
substitution pattern of the fluorine and iodine atoms on the benzene ring. The IUPAC names
and corresponding CAS numbers for these isomers are crucial for unambiguous identification
in research and procurement.

Below is a classification of the identified isomers of CsHsFa2l.
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Figure 1: Isomer classification of CeHsF2l.

Physicochemical Properties

The physical and chemical properties of the difluoroiodobenzene isomers are summarized in
the table below. These properties are essential for designing reaction conditions, purification
procedures, and for understanding the compounds' behavior in various chemical and biological

systems.
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Molecular o ) . Refractiv
IUPAC CAS . Boiling Melting Density
Weight ( . . e Index
Name Number Point (°C) Point (°C) (g/mL)
g/mol) (n20/D)
1,2-
Difluoro-3- 26735-53-
, 239.99 - - - -
iodobenze 5
ne
1,2-
Difluoro-4- 64248-58-
_ 239.99 177-178 - 1.99 1.558
iodobenze 4
ne
186.1 (at
1,3-
760
Difluoro-2- 13697-89- 24 .5-
, 239.99 mmHg); 2.001[1] 1.566[1]
iodobenze 7 26.5[1]
55-56 (at 8
ne
Torr)[1]
1,3-
_ 173-174[2];
Difluoro-5- 2.004[4]; 1.554[2];
) 2265-91-0 239.99 60 (at 17 -
iodobenze 1.99[3] 1.55[3]
mmHg)[3]
ne
1,4-
Difluoro-2-
_ 2265-92-1 239.99 183[5] - - -
iodobenze
ne
2,4-
Difluoro-1- 175-176[6] 2.006[6][7]; 1.557[6];
_ 2265-93-2 239.99 -
iodobenze [7] 2.00[8] 1.56[8]
ne

Note: Some data points were unavailable from the searched sources.

Synthesis and Experimental Protocols
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Difluoroiodobenzene isomers are valuable building blocks in organic synthesis. Below are
examples of synthetic routes for two of the isomers.

Synthesis of 1,3-Difluoro-2-iodobenzene[2]

A common method for the synthesis of 1,3-difluoro-2-iodobenzene involves the ortho-lithiation
of 1,3-difluorobenzene followed by quenching with iodine.

Reaction Scheme:

1,3-Difluorobenzene — (n-BuLi, THF, -78 °C to RT) — Intermediate - (lz, THF) - 1,3-Difluoro-
2-iodobenzene

Experimental Protocol:

e To a solution of 1,3-difluorobenzene (10.00 g, 87 mmol) in anhydrous tetrahydrofuran (THF,
50 mL) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (n-BuLi, 2.5 M in
hexanes, 42 mL, 105 mmol) dropwise.

e Maintain the reaction mixture at -78 °C for 10 minutes, then warm to room temperature for 5

minutes.

e Cool the reaction mixture again and slowly add a solution of iodine (26.7 g, 105 mmol) in
THF (200 mL) dropwise.

« Stir the resulting mixture at room temperature for 4 hours.
 After the reaction is complete, quench the reaction by the slow addition of water.
o Extract the product with dichloromethane.

o Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield 1,3-difluoro-2-iodobenzene.

Synthesis of 1,3-Difluoro-5-iodobenzene[3]

This isomer can be synthesized from 3,5-difluorophenylboronic acid via a copper-catalyzed
iodination.
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Reaction Scheme:
3,5-Difluorophenylboronic acid + Iz - (Cu(NO3)2:3H20, CH3CN) - 1,3-Difluoro-5-iodobenzene
Experimental Protocol:

e In a 15 mL reaction tube, combine 3,5-difluorophenylboronic acid (1 mmol), iodine (lIz, 1
mmol), copper(ll) nitrate trihydrate (Cu(NOs)2:3H20, 0.05 mmol), and acetonitrile (0.8 mL).

o Seal the reaction tube and stir the mixture for 6 hours under an inert atmosphere.

e Upon completion, terminate the reaction by adding 10 mL of water.

o Extract the mixture with dichloromethane (3 x 15 mL).

o Combine the organic layers, dry, and concentrate to obtain 1,3-difluoro-5-iodobenzene.

Applications in Cross-Coupling Reactions

The iodo-substituent on the difluorobenzene ring makes these isomers excellent substrates for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira
reactions. These reactions are fundamental in the synthesis of pharmaceuticals and functional
materials.

The following diagram illustrates a general workflow for the application of a
difluoroiodobenzene isomer in a Suzuki cross-coupling reaction.
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Figure 2: General workflow for a Suzuki cross-coupling reaction.

Toxicology and Pharmacology

Currently, there is a lack of specific toxicological data (e.g., LDso) and detailed pharmacological

profiles for the individual isomers of difluoroiodobenzene in publicly available literature.
However, for halogenated aromatic compounds in general, toxicological properties can be

estimated using Quantitative Structure-Activity Relationship (QSAR) models.[9][10][11][12][13]
These models predict the biological activity of a chemical based on its molecular structure and

physicochemical properties.

For drug development professionals, it is crucial to consider that the introduction of fluorine
atoms can significantly alter the pharmacokinetic and toxicological properties of a molecule.
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While often leading to increased metabolic stability, it can also sometimes result in the
formation of toxic metabolites. Therefore, early-stage toxicological assessment is highly
recommended for any novel compound synthesized from these building blocks.

Conclusion

The isomers of difluoroiodobenzene (CsHsF2l) are versatile and valuable reagents in modern
organic chemistry. Their unique combination of fluorine and iodine substituents provides a
powerful platform for the synthesis of complex molecules with potential applications in
pharmaceuticals and materials science. This guide has provided a summary of their
nomenclature, physicochemical properties, synthetic methodologies, and applications. While
specific toxicological data is limited, researchers should proceed with appropriate caution and
consider early-stage safety assessments in their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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